molecular formula C11H12N2O2 B3421636 Nirvanol CAS No. 2216-93-5

Nirvanol

Cat. No. B3421636
CAS RN: 2216-93-5
M. Wt: 204.22 g/mol
InChI Key: UDTWZFJEMMUFLC-UHFFFAOYSA-N
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Description

Nirvanol, also known as ethylphenylhydantoin, is a derivative of hydantoin with anticonvulsant properties . Its molecular formula is C11H12N2O2 .


Synthesis Analysis

A set of 25 derivatives of phenytoin, nirvanol, and 5-methyl-5-phenylhydantoin was synthesized. The lipophilicities of these compounds were gradually increased by introducing different alkyl, cycloalkyl, and alkenyl groups in position N3 .


Molecular Structure Analysis

The molecular structure of Nirvanol is characterized by an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da .


Chemical Reactions Analysis

The chemical reactions of Nirvanol are complex and involve various interactions with other substances. For instance, solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives like Nirvanol have been studied .


Physical And Chemical Properties Analysis

Nirvanol has a molecular formula of C11H12N2O2, an average mass of 204.225 Da, and a monoisotopic mass of 204.089874 Da .

Scientific Research Applications

Potent Inhibitor of CYP2C19

Nirvanol derivatives, specifically (+)-N-3-benzyl-nirvanol, have been identified as highly potent and selective inhibitors of CYP2C19, an enzyme critical in drug metabolism. These derivatives exhibit strong inhibitory effects on recombinant CYP2C19 and in human liver preparations, proving useful for drug metabolism studies and screening purposes (Hisashi Suzuki et al., 2002).

Chemical Biology of HNO Signaling

Nirvanol is part of studies related to nitroxyl (HNO) signaling in biological systems. Research has shown HNO's significant pharmacological potential, especially in treating heart failure. The chemical properties and reactivity of HNO are consistent with its biochemical mechanisms and interactions with regulatory thiol proteins (C. Bianco et al., 2017).

Nitroxyl (HNO) Signaling in Vascular Tone

Nirvanol derivatives are also involved in studies examining the roles of nitroxyl (HNO) in regulating vascular tone. HNO has been identified as a key player in the cardiovascular system, potentially being beneficial in treating heart failure and regulating blood pressure (M. Eberhardt et al., 2014).

Controlled Release of HNO for Biomedical Investigations

Research into controlled release of HNO, for which nirvanol can be relevant, focuses on developing photocontrollable HNO-releasing compounds. These are crucial for site-specific and temporally controlled HNO release in biomedical investigations, particularly in understanding HNO-mediated biological effects (H. Nakagawa, 2013).

Nitroxyl (HNO) as a Distinct Signaling Molecule

Studies distinguish nitroxyl (HNO) from nitric oxide (NO), with nirvanol-related research contributing to understanding HNO's unique chemical and biological profile.

These findings highlight HNO's therapeutic potential, especially in cardiovascular treatments, and necessitate the development of sensitive methods for its detection (Mai E. Shoman & O. Aly, 2015).

Fluorescent Probes for HNO Detection in Biological Systems

Recent advancements include the design of fluorescent probes for detecting HNO, crucial for studying its biological formation and functions. Such probes facilitate exploring HNO's roles in physiological processes and potential therapeutic applications (Baoli Dong et al., 2017).

Role of HNO in Endothelium-Derived Relaxation and Hyperpolarization

Nirvanol-related studies also investigate HNO's role in endothelium-dependent relaxation and hyperpolarization in resistance arteries, emphasizing its significance in vascular physiology (K. Andrews et al., 2009).

NIR Fluorescent Probes for HNO Imaging in Cells and Tissues

The development of near-infrared (NIR) fluorescent probes for HNO imaging in living cells, tissues, and mice is a significant breakthrough. These probes enable the visualization of HNO's role in biological systems, particularly in mitochondria, and offer insights into HNO's involvement in various metabolisms (Yi Tan et al., 2015).

Mechanism of Action

Nirvanol’s mechanism of action is thought to be similar to that of phenobarbital. It binds to voltage-gated sodium channels and stabilizes them in their inactive state, decreasing the excitability of excitable tissues and preventing the generation and propagation of action potentials .

Safety and Hazards

Nirvanol can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874185
Record name Nirvanol
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nirvanol

CAS RN

631-07-2, 2216-93-5
Record name Nirvanol
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Record name Ethylphenylhydantoin
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Record name Hydantoin, 5-ethyl-5-phenyl-, (+-)-
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Record name Nirvanol
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Record name Nirvanol
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Record name 5-ethyl-5-phenylhydantoin
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Record name ETHYLPHENYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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